Benzyl (R)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl ®-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is a chiral compound with a pyrrolidine ring, a benzyl group, and a hydroxypropan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of ®-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.
Reduction: Sodium borohydride (NaBH4), methanol as solvent, room temperature.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl ®-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Benzyl ®-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The hydroxypropan-2-yl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzyl (S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate: The enantiomer of the compound, with similar chemical properties but different biological activity.
Benzyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate: Lacks the chiral center, resulting in different stereochemistry and potentially different reactivity.
Uniqueness
Benzyl ®-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets and different pharmacological effects compared to its enantiomer or other similar compounds.
Properties
Molecular Formula |
C15H21NO3 |
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Molecular Weight |
263.33 g/mol |
IUPAC Name |
benzyl (2R)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,18)13-9-6-10-16(13)14(17)19-11-12-7-4-3-5-8-12/h3-5,7-8,13,18H,6,9-11H2,1-2H3/t13-/m1/s1 |
InChI Key |
BVTSTCCUNHXPRO-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)([C@H]1CCCN1C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(C1CCCN1C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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